1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea
Description
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea is a urea derivative featuring a benzooxazole moiety attached to a phenyl ring and a 2-chlorophenyl group. The benzooxazole component contributes to its aromatic and electronic properties, while the urea linkage (-NH-C(=O)-NH-) provides hydrogen-bonding capabilities, which are critical for biological interactions or material applications.
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c21-15-5-1-2-6-16(15)24-20(25)22-14-11-9-13(10-12-14)19-23-17-7-3-4-8-18(17)26-19/h1-12H,(H2,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYIZSJKOFBWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea typically involves the following steps:
Formation of Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Coupling with Phenyl Group: The benzo[d]oxazole is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Urea Formation: The final step involves the reaction of the intermediate with 2-chlorophenyl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d]oxazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives of benzo[d]oxazole.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can intercalate with DNA, while the urea group can form hydrogen bonds with proteins, affecting their function. This dual interaction can disrupt cellular processes, leading to its bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Varied Aromatic Substituents
1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea (Compound 19, )
- Structure : Substituted with 4-ethylphenyl and 2-hydroxyphenyl groups.
- Purity : 99.7% (HPLC).
- Molecular Weight : 271 g/mol.
- Key Data :
- ¹H NMR : Confirmed aromatic and urea NH signals.
- ¹³C NMR : Carbonyl (C=O) resonance at ~155 ppm.
- Comparison: The absence of a benzooxazole group reduces molecular complexity and electron-withdrawing effects compared to the target compound. The 2-hydroxyphenyl group may enhance solubility but reduce stability due to phenolic OH reactivity .
1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea (CID 750418, )
- Structure : Substituted with 4-chlorophenyl and 6-methoxybenzothiazole groups.
- Molecular Formula : C₁₅H₁₂ClN₃O₂S.
- Key Features :
- Benzothiazole replaces benzooxazole, introducing sulfur instead of oxygen.
- Methoxy group at position 6 alters electronic properties.
- Comparison : The benzothiazole moiety increases molecular weight (341.84 g/mol vs. ~350 g/mol estimated for the target compound) and may enhance π-stacking interactions. The methoxy group could improve lipophilicity compared to the target compound’s unsubstituted benzooxazole .
Benzooxazole-Containing Non-Urea Compounds
2-(Benzo[d]oxazol-2-yl)-1-phenylvinyl Benzoates ()
- Structure : Acrylate esters with benzooxazole and phenyl groups.
- ¹⁵N NMR : Chemical shifts at ~-131 ppm, indicating similar electron distribution in the benzooxazole ring.
- These intermediates exhibit planar geometries due to conjugated acrylate systems, whereas the target urea’s flexibility may enhance binding to biological targets .
Tris(4-(Benzo[d]oxazol-2-yl)phenyl)phosphine Oxide (4-TBOPO, )
- Structure : Phosphine oxide with three benzooxazole-phenyl arms.
- Properties : Blue emission under UV (365 nm), suggesting applications in optoelectronics.
- Comparison : The phosphine oxide core and branched structure contrast with the linear urea backbone. Electronic properties (e.g., emission) are likely unrelated to the target compound’s functionality .
Key Research Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in the target compound) enhance stability but may reduce solubility.
- Heterocyclic replacements (benzothiazole vs. benzooxazole) significantly alter electronic and steric profiles .
Spectroscopic Trends :
- Urea carbonyls in ¹³C NMR appear at ~155–160 ppm across analogs, consistent with hydrogen-bonding environments .
- Benzooxazole ¹⁵N NMR shifts (~-131 ppm) indicate minimal electronic variation despite structural differences .
Functional Implications: Urea derivatives with aromatic heterocycles (e.g., benzothiazole, benzooxazole) are prioritized in drug discovery for kinase inhibition or antimicrobial activity. Non-urea benzooxazole compounds (e.g., 4-TBOPO) are explored in materials science due to optoelectronic properties .
Biological Activity
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea, with the CAS number 1234880-03-5, is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a benzo[d]oxazole moiety linked to a phenyl group, which is further connected to a chlorophenyl urea group. Its unique structure suggests various avenues for biological interaction, making it a subject of significant research interest.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity . For instance, derivatives containing benzothiazole and urea functionalities have shown promising results against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin in potency . The mechanism of action is believed to involve the inhibition of multiple intracellular targets, which may reduce the frequency of resistance development among bacteria .
Anticancer Activity
In studies focusing on anticancer properties, compounds structurally related to this compound have demonstrated significant cytotoxic effects against several cancer cell lines. For example, derivatives have been tested against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines, exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin . Flow cytometry analyses reveal that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
Structure-Activity Relationship (SAR)
The presence of the chlorophenyl group significantly influences the compound's lipophilicity , enhancing its ability to penetrate cell membranes compared to other analogs with different substituents (e.g., methyl or fluorine). This structural feature may be critical in determining both the antimicrobial and anticancer efficacy of the compound.
Study 1: Antimicrobial Efficacy
A study evaluating several benzothiazole derivatives found that compounds similar to this compound displayed low frequencies of resistance against Staphylococcus aureus. The derivatives showed effective inhibition of topoisomerase IV, a critical enzyme for bacterial DNA replication .
Study 2: Anticancer Activity in Cell Lines
Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, with a noted induction of apoptosis through p53 pathway activation .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.12 | Apoptosis induction via p53 |
| Compound B | CEM-13 | 0.65 | Inhibition of proliferation |
| Compound C | MEL-8 | 2.41 | Apoptosis via caspase activation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
